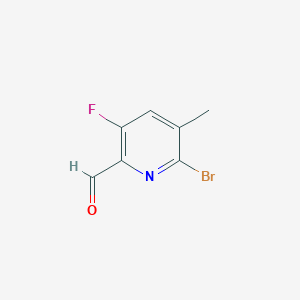

6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde

Description

Properties

IUPAC Name |

6-bromo-3-fluoro-5-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c1-4-2-5(9)6(3-11)10-7(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCRBQXGAUKOJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Br)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde typically involves the bromination and fluorination of pyridine derivatives. One common method includes the bromination of 2-methylpyridine followed by fluorination and formylation. The reaction conditions often involve the use of bromine or bromotrimethylsilane for bromination, and fluorine sources such as Selectfluor for fluorination. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as DMF or toluene.

Major Products:

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: 6-Bromo-3-fluoro-5-methylpyridine-2-carboxylic acid.

Reduction Products: 6-Bromo-3-fluoro-5-methylpyridine-2-methanol.

Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Organic Synthesis

6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde is widely utilized as an intermediate in the synthesis of complex organic molecules. Its halogenated structure allows for various coupling reactions, including:

- Suzuki Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids to form novel pyridine derivatives .

- Nucleophilic Substitutions : The bromine atom can be substituted with various nucleophiles, facilitating the formation of diverse compounds with potential biological activities.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceutical agents due to its ability to modulate biological pathways. Key areas of research include:

- Anticancer Activity : Derivatives of this compound have been studied for their inhibitory effects on specific kinases involved in cancer progression, such as p38α MAPK, which is associated with inflammatory responses.

- Antiviral Properties : Research indicates potential applications in developing antiviral drugs, leveraging the compound's unique structural properties to enhance bioactivity against viral targets.

Agrochemical Applications

The unique properties of fluorinated pyridines make them valuable in agrochemicals. This compound can be utilized in:

- Pesticide Development : Fluorinated compounds often exhibit increased potency and stability as agrochemicals, making them effective in protecting crops from pests.

- Herbicide Formulations : Its derivatives are being explored for use in herbicides that target specific plant metabolic pathways, thereby enhancing crop yield and sustainability .

Case Study 1: Synthesis of p38α MAPK Inhibitors

A study optimized the synthesis pathway for inhibitors targeting p38α MAPK using this compound as a key intermediate. The resulting compounds exhibited significant anti-inflammatory activity, demonstrating the compound's relevance in drug design.

Case Study 2: Development of Novel Pyridine Derivatives

Research conducted on the application of this compound in Suzuki cross-coupling reactions resulted in a series of novel pyridine derivatives with promising anti-thrombolytic and antibacterial activities. The study highlighted the effectiveness of these derivatives against clot formation and bacterial growth, showcasing their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of halogenated pyridinecarbaldehydes. Key structural analogs include:

- 6-Bromo-4-fluoropyridine-2-carbaldehyde (C₆H₃BrFNO, MW 204.00 g/mol): Lacks the methyl group at position 5, reducing steric hindrance but also decreasing lipophilicity .

- 6-Bromo-3-pyridinecarboxaldehyde (C₆H₄BrNO, MW 186.01 g/mol): Absent fluorine and methyl groups, leading to lower metabolic stability and altered electronic properties .

- 2-Chloro-6-fluoropyridine-4-carbaldehyde (C₆H₃ClFNO, MW 159.55 g/mol): Substitutes bromine with chlorine, reducing molecular weight and halogen-directed reactivity .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|

| 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde | C₈H₆BrFNO | 231.04 | Br (6), F (3), CH₃ (5), CHO (2) | High lipophilicity, steric bulk, dual electron-withdrawing effects |

| 6-Bromo-4-fluoropyridine-2-carbaldehyde | C₆H₃BrFNO | 204.00 | Br (6), F (4), CHO (2) | Reduced steric hindrance, moderate reactivity |

| 6-Bromo-3-pyridinecarboxaldehyde | C₆H₄BrNO | 186.01 | Br (6), CHO (3) | Lower metabolic stability, simpler substitution pattern |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | Br (2) | No aldehyde group; limited application in cross-coupling reactions |

Research Findings and Limitations

While detailed experimental data (e.g., melting points, spectral profiles) for this compound are scarce in public literature, structural comparisons suggest:

- Synthetic Challenges : Introducing multiple substituents increases synthetic complexity compared to simpler analogs, necessitating multi-step halogenation and formylation protocols .

Biological Activity

6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde is a heterocyclic compound that belongs to the pyridine family, characterized by the presence of bromine, fluorine, and a methyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C6H3BrFNO

- Molecular Weight : 202.00 g/mol

- Physical Appearance : Yellow to brown solid

- Solubility : Soluble in organic solvents like methanol and ethanol

- Melting Point : Approximately 50-55 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

-

Enzyme Inhibition :

- This compound has been identified as an inhibitor of specific kinases, notably p38α MAPK, which plays a crucial role in inflammatory responses. Inhibition of this enzyme can reduce inflammation and may have therapeutic implications in treating inflammatory diseases.

- Cell Signaling Modulation :

-

Interaction with Cytochrome P450 :

- The compound interacts with cytochrome P450 enzymes, which are involved in drug metabolism. This interaction can affect pharmacokinetics and toxicity profiles of drugs, making it relevant in drug development.

Biological Activity Data

Case Studies and Research Findings

-

Anti-inflammatory Potential :

A study demonstrated that this compound significantly reduced inflammatory markers in animal models when administered at specific dosages. The compound's ability to inhibit p38α MAPK was highlighted as a key mechanism behind its anti-inflammatory effects . -

Pharmacokinetic Studies :

Preclinical pharmacokinetic studies showed that the compound exhibited low clearance rates across various species, indicating potential for sustained biological activity. The plasma half-life ranged from 3 to 10 hours, suggesting that it could maintain therapeutic levels for extended periods following administration . -

Toxicological Assessments :

Toxicological assessments indicated that at lower doses, the compound did not exhibit significant mutagenic or clastogenic risks. However, higher doses led to cellular damage, emphasizing the importance of dosage optimization in therapeutic applications .

Q & A

Q. What are the common synthetic routes for 6-Bromo-3-fluoro-5-methylpyridine-2-carbaldehyde?

Methodological Answer: The synthesis typically involves sequential functionalization of a pyridine core. A plausible route includes:

- Halogenation : Bromination and fluorination at the 6- and 3-positions, respectively, using reagents like NBS (N-bromosuccinimide) or Selectfluor™ .

- Methylation : Introduction of the methyl group at position 5 via Friedel-Crafts alkylation or cross-coupling (e.g., Kumada coupling) .

- Formylation : Oxidation of a methyl group or direct formylation at position 2 using Vilsmeier-Haack conditions (POCl₃/DMF) .

Key challenges include controlling regioselectivity and minimizing side reactions from steric hindrance near the methyl group .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragmentation patterns, particularly loss of Br (isotopic signature) .

- IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde .

Advanced Research Questions

Q. How does the steric environment influence cross-coupling reactions involving this compound?

Methodological Answer: The methyl group at position 5 and bromine at position 6 create steric hindrance, affecting catalyst accessibility in reactions like Suzuki-Miyaura coupling. Strategies include:

- Ligand Selection : Bulky ligands (e.g., SPhos) improve selectivity by preventing undesired β-hydride elimination .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize intermediates .

- Temperature Control : Lower temperatures (0–25°C) mitigate decomposition of the aldehyde group .

Q. What are the challenges in achieving regioselective functionalization of the pyridine ring?

Methodological Answer: Regioselectivity is influenced by:

- Electronic Effects : The electron-withdrawing aldehyde and fluorine direct electrophiles to the 4-position (meta to F).

- Steric Effects : The methyl group at position 5 blocks substitution at adjacent sites .

- Catalyst Design : Pd(0)/NHC catalysts enhance selectivity for C–Br activation over C–F .

Contradictions in reported yields (e.g., 40–75% for Suzuki couplings) often stem from competing pathways, requiring detailed kinetic analysis .

Q. How can researchers resolve contradictions in reaction yields under varying conditions?

Methodological Answer:

- Design of Experiments (DoE) : Systematic variation of parameters (catalyst loading, temperature, solvent) identifies optimal conditions .

- Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) traces intermediate stability and side reactions .

- Computational Modeling : DFT calculations predict transition-state energies to rationalize yield disparities .

Q. What stability considerations apply to the aldehyde group during storage?

Methodological Answer: The aldehyde is prone to oxidation and hydration. Best practices include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.